An In-depth Technical Guide on the Physicochemical Properties of Phenyl Tetrahydropyran-4-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Phenyl Tetrahydropyran-4-carboxylate
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of Phenyl Tetrahydropyran-4-carboxylate, a molecule of significant interest due to its structural motifs—a tetrahydropyran ring and a phenyl carboxylate group—which are prevalent in numerous biologically active compounds. The tetrahydropyran (oxane) moiety is a key structural core in many natural products and pharmaceuticals, valued for its ability to improve aqueous solubility and metabolic stability.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not just a compilation of data, but a synthesized understanding of the causality behind the molecule's properties and the experimental methodologies used to determine them.
Molecular Structure and Core Chemical Identity
IUPAC Name: Phenyl tetrahydropyran-4-carboxylate Synonyms: Phenyl oxane-4-carboxylate Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol
The structure consists of a tetrahydropyran (oxane) ring, a saturated six-membered heterocycle containing an oxygen atom. The phenyl carboxylate group is attached at the 4-position of this ring.
(Note: An actual image of the chemical structure would be inserted here in a formal whitepaper.)
Synthesis and Purification
The synthesis of phenyl tetrahydropyran-4-carboxylate typically proceeds via the esterification of tetrahydropyran-4-carboxylic acid with phenol. Several methods can be employed for this transformation, with the choice often dictated by scale, desired purity, and available reagents.
Synthesis of the Precursor: Tetrahydropyran-4-carboxylic Acid
A common route to the carboxylic acid precursor involves the hydrolysis of a corresponding ester, such as diethyl tetrahydropyran-4,4-dicarboxylate, followed by a controlled decarboxylation step.[1] The dicarboxylate can be synthesized by reacting β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate.[2] The decarboxylation of tetrahydropyran-4,4-dicarboxylic acid is typically carried out at elevated temperatures (120-130°C) in a suitable solvent like xylene.[1]
Esterification with Phenol
The final esterification step can be achieved through several established protocols:
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Fischer-Speier Esterification: This classic method involves reacting tetrahydropyran-4-carboxylic acid with phenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with removal of water to drive the equilibrium.[3]
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Carbodiimide-mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with phenol. This method is often preferred for its milder conditions.
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Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with phenol in the presence of a non-nucleophilic base.
Purification and Characterization
Post-synthesis, the crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation.[3] Characterization and confirmation of the structure are then performed using a suite of spectroscopic methods.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.
Physical State and Appearance
Based on the properties of its parent molecules, tetrahydropyran-4-carboxylic acid (a white crystalline solid) and phenol (a white crystalline solid), phenyl tetrahydropyran-4-carboxylate is predicted to be a solid at room temperature.[4][5]
Solubility Profile
The solubility of this compound is influenced by the interplay between the hydrophilic tetrahydropyran ring and the hydrophobic phenyl group.
-
Aqueous Solubility: Phenol itself has moderate water solubility (about 8 g per 100 g of water) due to hydrogen bonding.[6] However, the larger, non-polar phenyl group and the ester linkage in phenyl tetrahydropyran-4-carboxylate are expected to significantly decrease its aqueous solubility.
-
Organic Solvent Solubility: The molecule is anticipated to be soluble in a range of organic solvents, including methanol, ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[4][5] This is consistent with the general solubility of organic esters.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value (Predicted/Known) | Source |
| Molecular Weight | 206.24 g/mol | Calculated |
| Melting Point | Predicted to be a solid | Inferred from precursors |
| Boiling Point | > 181.7 °C (Boiling point of phenol) | [5][7] |
| pKa | Not applicable (ester) | - |
| LogP | ~2.5 (Estimated) | - |
| Water Solubility | Low | Inferred |
| Organic Solvent Solubility | Soluble in methanol, DMSO | [4][8] |
Lipophilicity (LogP)
Stability
The stability of the ester linkage is a key consideration. Esters are susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acidic Conditions: In the presence of strong acids, the ester can undergo hydrolysis to yield tetrahydropyran-4-carboxylic acid and phenol.
-
Basic Conditions: Saponification, or base-catalyzed hydrolysis, will also cleave the ester bond.
-
Thermal Stability: The tetrahydropyran ring itself is generally stable.[9]
Spectroscopic and Analytical Characterization
A comprehensive analytical workflow is essential for confirming the identity and purity of synthesized phenyl tetrahydropyran-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the phenyl group. The chemical shifts and coupling patterns of the tetrahydropyran protons would provide information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the carbons of the tetrahydropyran ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of phenyl tetrahydropyran-4-carboxylate would be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1735-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of phenyl tetrahydropyran-4-carboxylate.
Caption: General workflow for the synthesis and characterization of phenyl tetrahydropyran-4-carboxylate.
Step-by-Step Protocol for Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of phenyl tetrahydropyran-4-carboxylate to a known volume of the desired solvent (e.g., water, buffer at various pH values, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Reactivity and Chemical Behavior
The chemical reactivity of phenyl tetrahydropyran-4-carboxylate is primarily dictated by the ester functional group and the aromatic phenyl ring.
Reactions of the Ester Group
As previously mentioned, the ester is susceptible to hydrolysis. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Reactions of the Phenyl Ring
The phenyl ring can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group, meaning that electrophiles will preferentially add to the meta positions of the phenyl ring.[10]
Applications in Drug Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.[1] Phenyl tetrahydropyran-4-carboxylate itself could serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. The physicochemical properties outlined in this guide are essential for predicting its behavior in biological systems and for designing future drug development studies.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of phenyl tetrahydropyran-4-carboxylate. By understanding its synthesis, solubility, stability, and reactivity, researchers and drug development professionals can better utilize this compound in their scientific endeavors. The provided experimental workflows and data serve as a foundation for further investigation and application of this promising chemical entity.
References
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ChemBK. (2024). Tetrahydro-2H-pyran-4-yl-carboxylic acid. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]
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PubMed. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Retrieved from [Link]
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Aakash Institute. (n.d.). Phenol: Structure, Preparations, Properties, Classification, Chemical Reactions, Uses, Practice Problems and Frequently Asked Questions in Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to phenol. Retrieved from [Link]
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Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
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CK-12 Foundation. (2024). Chemical Properties - Phenols. Retrieved from [Link]
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PubChem. (n.d.). Pyran, 4-phenyltetrahydro-. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
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